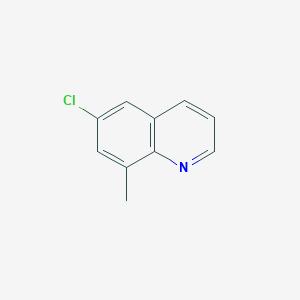

6-Cloro-8-metilquinolina

Descripción general

Descripción

6-Chloro-8-methylquinoline (6-Cl-8-Mq) is an aromatic heterocyclic compound with a wide range of applications in the scientific and pharmaceutical industries. It is a versatile building block, as it can be used as a starting material for the synthesis of various compounds. 6-Cl-8-Mq has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, and applications in scientific research have been elucidated.

Aplicaciones Científicas De Investigación

Química medicinal y descubrimiento de fármacos

Los derivados de quinolina, incluyendo la 6-Cloro-8-metilquinolina, sirven como andamios esenciales en el descubrimiento de fármacos. Los investigadores exploran su potencial como compuestos líderes para desarrollar nuevos agentes farmacéuticos. El sistema de anillos de piranoquinolina, presente en este compuesto, ofrece oportunidades para diseñar moléculas bioactivas con diversas actividades farmacológicas .

Química de coordinación y complejos metálicos

La this compound puede formar complejos de coordinación con metales de transición. Estos complejos encuentran aplicaciones en catálisis, ciencia de materiales y química supramolecular. Los investigadores investigan su estabilidad, reactividad y posibles usos industriales.

En resumen, la this compound juega un papel fundamental en varios dominios científicos, desde el descubrimiento de fármacos hasta la ciencia de los materiales. Su estructura única y sus diversas propiedades la convierten en un tema intrigante para la investigación y el desarrollo en curso . Tenga en cuenta que si bien estas aplicaciones destacan su potencial, se necesitan más estudios para explorar completamente sus capacidades.

Mecanismo De Acción

Target of Action

Quinoline derivatives, in general, are known to interact with various biological targets, including bacterial dna gyrase and type iv topoisomerase . These enzymes are crucial for bacterial DNA replication, making them attractive targets for antimicrobial agents .

Mode of Action

6-Chloro-8-methylquinoline, like other quinoline derivatives, is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This interaction disrupts the supercoiling process necessary for DNA replication and transcription, ultimately leading to rapid bacterial death .

Biochemical Pathways

It’s known that quinoline derivatives can interfere with dna replication and transcription processes in bacteria by targeting dna gyrase and type iv topoisomerase . This disruption can lead to the cessation of bacterial growth and proliferation .

Pharmacokinetics

Quinoline derivatives are generally known for their good antimicrobial activity and are used extensively in the treatment of various infections . Their pharmacokinetic properties can be influenced by factors such as the substitution on the heterocyclic pyridine ring .

Result of Action

It’s known that quinoline derivatives can cause rapid bacterial death by inhibiting dna synthesis . This is achieved through the promotion of cleavage of bacterial DNA gyrase and type IV topoisomerase, which disrupts the supercoiling process necessary for DNA replication and transcription .

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives are widely used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction of research on 6-Chloro-8-methylquinoline and its derivatives may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Análisis Bioquímico

Biochemical Properties

Quinoline compounds, which 6-Chloro-8-methylquinoline is a part of, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Cellular Effects

Quinoline derivatives have shown to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Molecular Mechanism

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Temporal Effects in Laboratory Settings

It is known that this compound is a solid substance that can be stored at room temperature .

Metabolic Pathways

Quinoline and its derivatives are metabolized by various microorganisms, including Desulfobacterium indolicum .

Propiedades

IUPAC Name |

6-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORDIMHIJASOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603800 | |

| Record name | 6-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19655-50-6 | |

| Record name | 6-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

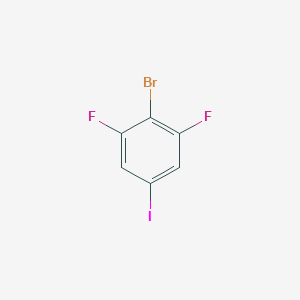

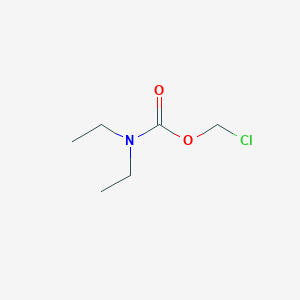

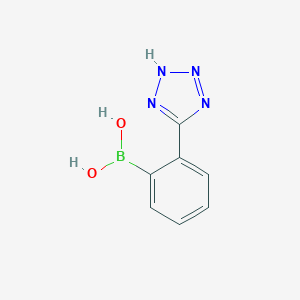

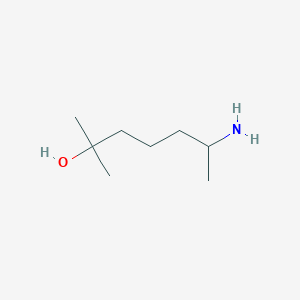

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

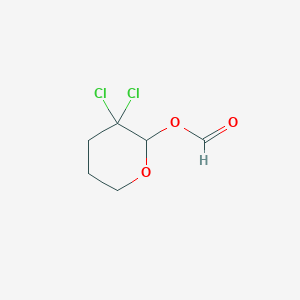

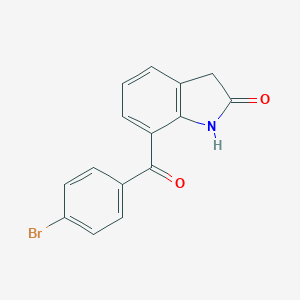

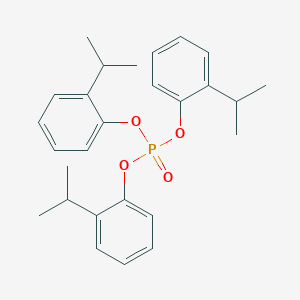

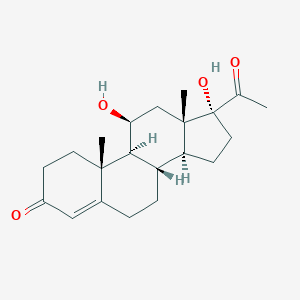

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)

![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)